molecular formula C10H8O2 B13118006 3,4-Dihydronaphthalene-1,2-dione

3,4-Dihydronaphthalene-1,2-dione

Cat. No.: B13118006
M. Wt: 160.17 g/mol
InChI Key: SDFDEKLHKAQRHH-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the cyclization of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using a trimethylsilylating agent . Another method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of catalysts and controlled reaction environments to facilitate the cyclization and dearomatization processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, dihydronaphthalenes, and other related compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dihydronaphthalene-1,2-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-naphthoquinone: This compound is similar in structure but has different positions for the ketone groups.

    1,4-Dihydronaphthalene: Another related compound with a different arrangement of the naphthalene ring system.

Uniqueness

3,4-Dihydronaphthalene-1,2-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including its potential as a therapeutic agent, further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3,4-dihydronaphthalene-1,2-dione

InChI

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2

InChI Key

SDFDEKLHKAQRHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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